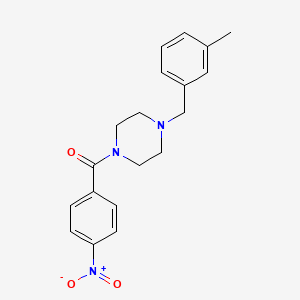![molecular formula C16H17FN2O4S B5866718 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B5866718.png)
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide, also known as DB-11, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in cancer treatment.
Mecanismo De Acción
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide works by targeting a specific protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of proteins that are important for cancer cell growth and survival. This compound binds to Hsp90 and disrupts its function, leading to the degradation of these cancer-promoting proteins and ultimately causing cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. It has been found to inhibit the growth of a wide range of cancer cell types, including breast, lung, prostate, and colon cancer. This compound has also been shown to inhibit the growth of cancer cells that are resistant to other treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity and stability. This compound also has low toxicity in normal cells, allowing for higher concentrations to be used in experiments. However, this compound has limitations in terms of its solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide. One area of focus is the development of more effective delivery methods for this compound, such as nanoparticles or liposomes, to improve its solubility and effectiveness. Another direction is the investigation of the potential synergistic effects of this compound with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to determine the optimal dosage and treatment regimen for this compound in cancer patients.
In conclusion, this compound is a promising compound for cancer treatment with potential advantages for use in lab experiments. Its mechanism of action, biochemical and physiological effects, and future directions for research make it an important area of focus in the field of scientific research.
Métodos De Síntesis
The synthesis of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide involves the reaction of 4-methoxyaniline with 2-fluorobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with dimethylsulfamoyl chloride to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide has been studied extensively for its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of enzymes involved in cancer cell proliferation.
Propiedades
IUPAC Name |
5-(dimethylsulfamoyl)-2-fluoro-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c1-19(2)24(21,22)13-8-9-15(17)14(10-13)16(20)18-11-4-6-12(23-3)7-5-11/h4-10H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFXNHORUVACFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5866673.png)
![5-[(4-benzyl-1-piperazinyl)carbonyl]-1-(methylsulfonyl)indoline](/img/structure/B5866678.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5866694.png)



![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5866714.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866726.png)
![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5866735.png)